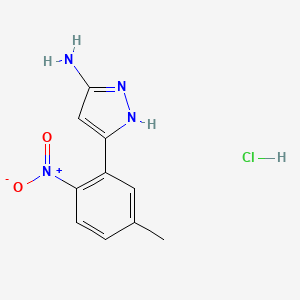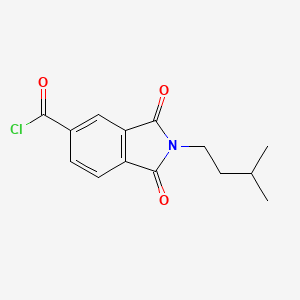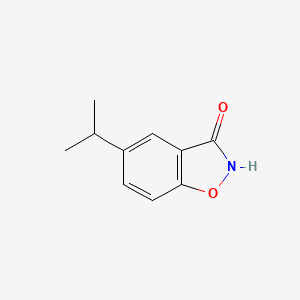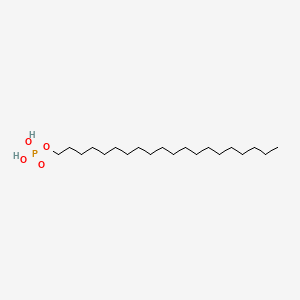
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 3,5-difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Suzuki–Miyaura coupling reactions, where the boronic acid derivative is coupled with various aryl halides in the presence of a palladium catalyst. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and solvent systems.
化学反应分析
Types of Reactions
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester undergoes several types of reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenol.
Reduction: 3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)borane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is extensively used in scientific research, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Biology: In the synthesis of biologically active molecules and pharmaceuticals.
Medicine: As a precursor in the development of boron-containing drugs.
Industry: In the production of advanced materials and polymers.
作用机制
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki–Miyaura coupling. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
相似化合物的比较
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- Pinacol Phenylboronate
Uniqueness
3,5-Difluoro-4-(2-oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester is unique due to the presence of the difluoro and pyrrolidinyl groups, which enhance its reactivity and stability compared to other boronic esters. These functional groups also provide additional sites for further functionalization, making it a versatile reagent in organic synthesis.
属性
分子式 |
C16H20BF2NO3 |
|---|---|
分子量 |
323.1 g/mol |
IUPAC 名称 |
1-[2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H20BF2NO3/c1-15(2)16(3,4)23-17(22-15)10-8-11(18)14(12(19)9-10)20-7-5-6-13(20)21/h8-9H,5-7H2,1-4H3 |
InChI 键 |
YUTAOUIMFQYOPE-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)N3CCCC3=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

sulfane](/img/structure/B13702601.png)




![Dimethyl 2,3,4,5-Tetrahydro-1H-benzo[b]azepine-1,7-dicarboxylate](/img/structure/B13702623.png)
![1-heptyl-3-[2-(heptylcarbamoylamino)cyclohexyl]urea](/img/structure/B13702634.png)


